An In-Depth Technical Guide to Azetidin-2-ylmethanamine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to Azetidin-2-ylmethanamine Dihydrochloride: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the privileged structures, small, strained heterocycles have emerged as powerful tools for navigating unexplored chemical space. Azetidin-2-ylmethanamine dihydrochloride (CAS 103550-76-1) represents a cornerstone building block within this class. The four-membered azetidine ring, characterized by significant ring strain, provides a rigid, three-dimensional framework that can enhance metabolic stability, improve aqueous solubility, and orient substituents in precise vectors for optimal target engagement.[1][2] This guide offers an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and strategic application of this versatile amine, moving beyond a simple datasheet to explain the causality behind its utility and the protocols for its deployment. Its application is particularly noted in the development of therapeutics for neurological diseases, where the azetidine motif can be a key component.[3]
Section 1: Physicochemical and Structural Properties
Azetidin-2-ylmethanamine is most commonly supplied as its dihydrochloride salt to improve its stability and handling characteristics. The salt form is a white, hygroscopic solid with enhanced solubility in aqueous media, making it suitable for a variety of reaction conditions and for the preparation of pharmaceutical formulations.
| Property | Value | Source(s) |
| CAS Number | 103550-76-1 | |
| Molecular Formula | C₄H₁₂Cl₂N₂ | |
| Molecular Weight | 159.06 g/mol | |
| Appearance | White hygroscopic solid | |
| Purity | ≥97% (typically by HPLC) | |
| IUPAC Name | (azetidin-2-yl)methanamine;dihydrochloride | [4] |
| SMILES | C1CNC1CN.Cl.Cl | [4] |
| InChI Key | MRYNEEIGLSDRKH-UHFFFAOYSA-N (Free Base) | [4] |
| Storage Conditions | 0-8 °C, under inert atmosphere |
Section 2: Synthesis of Azetidin-2-ylmethanamine
The synthesis of 2-substituted azetidines requires careful strategic planning to construct the strained four-membered ring. While numerous methods exist for azetidine synthesis in general, a practical and scalable route to Azetidin-2-ylmethanamine often starts from a commercially available chiral precursor, L-Azetidine-2-carboxylic acid.[5] The following pathway illustrates a robust, multi-step synthesis that is amenable to gram-scale production in a laboratory setting.
Synthetic Workflow Diagram
Caption: A representative four-step synthesis of Azetidin-2-ylmethanamine dihydrochloride.
Detailed Experimental Protocol: Synthesis from L-Azetidine-2-carboxylic acid
This protocol outlines the conversion of N-Boc-L-Azetidine-2-carboxylic acid to the final product.
Step 2: Amide Formation
-
System Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Azetidine-2-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and anhydrous Dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) portion-wise. Stir for 20 minutes. Causality: EDC and HOBt form an active ester intermediate, which is highly susceptible to nucleophilic attack, preventing racemization and improving coupling efficiency.
-
Coupling: Add ammonium chloride (NH₄Cl, 1.5 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-Azetidine-2-carboxamide.
Step 3: Reduction of Amide
-
System Setup: In a separate flask under an inert atmosphere, prepare a suspension of Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C.
-
Addition: Dissolve the N-Boc-L-Azetidine-2-carboxamide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: The amide is added slowly to control the highly exothermic reaction. LiAlH₄ is a powerful reducing agent necessary to reduce the stable amide functional group to an amine.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Isolation: Stir the resulting suspension until a granular precipitate forms. Filter the solid and wash thoroughly with THF or Ethyl Acetate. Concentrate the filtrate to yield crude tert-butyl (azetidin-2-ylmethyl)carbamate.
Step 4: Deprotection and Salt Formation
-
Deprotection: Dissolve the crude product from Step 3 in Methanol (MeOH) or Dioxane.
-
Acidification: Add a solution of 4M HCl in Dioxane (excess, ~5-10 eq) and stir at room temperature for 2-4 hours. Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine. The excess HCl ensures the formation of the dihydrochloride salt of both the primary amine and the ring nitrogen.
-
Isolation: The product will typically precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield Azetidin-2-ylmethanamine dihydrochloride as a white solid.
Section 3: Applications in Medicinal Chemistry
Azetidin-2-ylmethanamine dihydrochloride is a bifunctional building block, featuring a nucleophilic ring nitrogen and a primary aminomethyl group at the C2 position. This arrangement allows for sequential and site-selective functionalization, making it an invaluable scaffold for building molecular complexity.[6]
Workflow for N-Acylation
Caption: Standard workflow for the selective acylation of the exocyclic primary amine.
Field-Proven Insights: Causality in Selective Functionalization
The primary exocyclic amine is significantly more nucleophilic and less sterically hindered than the secondary amine within the azetidine ring. This differential reactivity is the cornerstone of its synthetic utility.
-
Selective N-Acylation: Under standard acylation conditions (e.g., using an acyl chloride with a non-nucleophilic base like DIPEA at 0 °C), the reaction occurs preferentially at the primary amine. The azetidine nitrogen, being part of a strained ring and secondary, reacts much more slowly. This allows for the reliable synthesis of C2-amidomethyl derivatives.[1]
-
Reductive Amination: The primary amine can be selectively reacted with aldehydes or ketones under reductive amination conditions (e.g., NaBH(OAc)₃) to introduce further diversity.
-
Ring Functionalization: Once the exocyclic amine is functionalized (and thus protected as a less nucleophilic amide or sulfonamide), the ring nitrogen becomes the primary site for subsequent reactions, such as N-alkylation or N-arylation, enabling the construction of complex, multi-vector scaffolds.
The incorporation of the azetidine moiety is known to enhance metabolic stability by blocking potential sites of oxidation and can improve aqueous solubility and cell permeability, key parameters in designing CNS-penetrant drugs.[4][6]
Section 4: Analytical and Spectroscopic Characterization
Ensuring the identity and purity of Azetidin-2-ylmethanamine dihydrochloride is critical. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.
Analytical Characterization Workflow
Caption: A logical workflow for the comprehensive analytical characterization of the title compound.
Spectroscopic Profile (Predicted)
While experimental conditions can cause minor variations, the following table provides the expected chemical shifts for the core structure of the azetidin-2-ylmethanamine free base in a solvent like CDCl₃. The presence of two hydrochloride salts will cause downfield shifts and potential peak broadening, particularly for protons near the nitrogen atoms.
| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key Insights |
| C2-H | ~3.8 - 4.2 (m) | ~55 - 60 | The methine proton at the point of substitution, coupled to protons on C3 and the CH₂NH₂ group. |
| C3-H₂ | ~2.0 - 2.5 (m) | ~20 - 25 | Diastereotopic methylene protons of the azetidine ring. |
| C4-H₂ | ~3.5 - 3.9 (m) | ~45 - 50 | Methylene protons adjacent to the ring nitrogen. |
| -CH₂NH₂ | ~2.8 - 3.2 (m) | ~40 - 45 | Methylene protons of the aminomethyl side chain. |
| NH / NH₂ | Broad, variable | - | Protons on nitrogen atoms, signal position and shape are highly dependent on solvent, concentration, and pH. |
-
Mass Spectrometry: Electrospray ionization (ESI-MS) will show a molecular ion peak [M+H]⁺ for the free base at m/z 87.1.
-
FT-IR Spectroscopy: Key stretches include N-H bending and stretching (~3300-3400 cm⁻¹ and ~1600 cm⁻¹) and C-H stretching (~2850-2950 cm⁻¹).
Section 5: Safety, Handling, and Storage
Azetidin-2-ylmethanamine dihydrochloride is an irritant and corrosive compound that requires careful handling to ensure personnel safety. All operations should be conducted inside a certified chemical fume hood.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H302: Harmful if swallowed.[4] H314: Causes severe skin burns and eye damage.[4] H335: May cause respiratory irritation.[7] |
Precautionary Measures & Best Practices
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.[7][8]
-
Handling: Avoid inhalation of dust. Do not allow the material to come into contact with skin or eyes.[8] Use only non-sparking tools.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[8]
-
Conclusion
Azetidin-2-ylmethanamine dihydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a strained, rigid azetidine core and a reactive primary amine handle provides a reliable entry point for creating diverse libraries of novel compounds. By understanding the principles behind its synthesis, the nuances of its reactivity, and the requirements for its safe handling, researchers can effectively leverage this building block to accelerate the discovery of next-generation therapeutics, particularly in challenging areas like central nervous system disorders.
References
- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
- D'hooghe, M., & De Kimpe, N. (2006). Synthesis of azetidines. In The Chemistry of Heterocyclic Compounds: Vol. 63. Azetidines, Azetines, and Azetes (pp. 59-246). John Wiley & Sons, Inc.
-
MDPI. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved February 3, 2026, from [Link]
- Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264.
- Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2610169.
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]
-
American Chemical Society. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 12(4), 5567-5578.
-
ResearchGate. (2019). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 190550, (Azetidin-2-yl)methanamine. Retrieved February 3, 2026, from [Link].
-
National Institutes of Health. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (1993). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Retrieved February 3, 2026, from [Link]
-
ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (2001). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Retrieved February 3, 2026, from [Link]
-
American Chemical Society. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved February 3, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chembk.com [chembk.com]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
